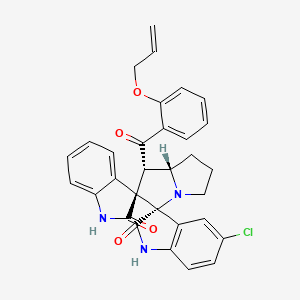
N-Methyl-L-tryptophyl-N-(4-methylphenyl)-L-lysinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Methyl-L-tryptophyl-N-(4-methylphenyl)-L-lysinamide is a synthetic compound that belongs to the class of tryptophan derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-L-tryptophyl-N-(4-methylphenyl)-L-lysinamide typically involves the following steps:
Protection of Functional Groups: Protecting groups are often used to prevent unwanted reactions at specific sites.
Coupling Reactions: The key step involves coupling N-Methyl-L-tryptophan with N-(4-methylphenyl)-L-lysine using coupling reagents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).
Deprotection: Removal of protecting groups to yield the final product.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to enhance yield and purity. This can include:
Continuous Flow Synthesis: To improve reaction efficiency and scalability.
Purification Techniques: Such as crystallization, chromatography, and recrystallization to obtain high-purity compounds.
化学反应分析
Types of Reactions
N-Methyl-L-tryptophyl-N-(4-methylphenyl)-L-lysinamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium or platinum.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted tryptophan or lysine derivatives.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its effects on cellular processes and signaling pathways.
Medicine: Investigating its potential as a therapeutic agent for various diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of N-Methyl-L-tryptophyl-N-(4-methylphenyl)-L-lysinamide involves its interaction with specific molecular targets and pathways. These may include:
Receptor Binding: Binding to specific receptors on cell surfaces, leading to activation or inhibition of signaling pathways.
Enzyme Inhibition: Inhibiting the activity of specific enzymes involved in metabolic processes.
Gene Expression: Modulating the expression of genes involved in various cellular functions.
相似化合物的比较
Similar Compounds
N-Methyl-L-tryptophan: A precursor in the synthesis of N-Methyl-L-tryptophyl-N-(4-methylphenyl)-L-lysinamide.
N-(4-methylphenyl)-L-lysine: Another precursor in the synthesis.
Other Tryptophan Derivatives: Compounds with similar structures and biological activities.
Uniqueness
This compound is unique due to its specific combination of functional groups and its potential biological activities. Its unique structure may confer distinct properties compared to other similar compounds, making it a valuable subject for further research.
属性
CAS 编号 |
918433-26-8 |
|---|---|
分子式 |
C25H33N5O2 |
分子量 |
435.6 g/mol |
IUPAC 名称 |
(2S)-6-amino-2-[[(2S)-3-(1H-indol-3-yl)-2-(methylamino)propanoyl]amino]-N-(4-methylphenyl)hexanamide |
InChI |
InChI=1S/C25H33N5O2/c1-17-10-12-19(13-11-17)29-24(31)22(9-5-6-14-26)30-25(32)23(27-2)15-18-16-28-21-8-4-3-7-20(18)21/h3-4,7-8,10-13,16,22-23,27-28H,5-6,9,14-15,26H2,1-2H3,(H,29,31)(H,30,32)/t22-,23-/m0/s1 |
InChI 键 |
QSKMMFCREPUAPW-GOTSBHOMSA-N |
手性 SMILES |
CC1=CC=C(C=C1)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC |
规范 SMILES |
CC1=CC=C(C=C1)NC(=O)C(CCCCN)NC(=O)C(CC2=CNC3=CC=CC=C32)NC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 4-[({2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}acetyl)amino]piperidine-1-carboxylate](/img/structure/B12619424.png)

![N-[4-(bromomethyl)-6-chloropyridin-2-yl]-N-methylmethanesulfonamide](/img/structure/B12619433.png)
![3-Azabicyclo[3.1.0]hexane, 1-(4-fluorophenyl)-3-methyl-](/img/structure/B12619442.png)
![5-(4-ethoxyphenyl)-2-(3-nitrophenyl)-3-(2,3,4-trimethoxyphenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12619443.png)
![6-(3-aminopropyl)-9-bromobenzo[h]isoquinolin-1(2H)-one](/img/structure/B12619449.png)

![Ethanone, 1-(5-bromo-4-iodo-1H-pyrrolo[2,3-b]pyridin-1-yl)-](/img/structure/B12619458.png)



![3-(9-Chloro-1-oxo-1,2-dihydrobenzo[h]isoquinolin-4-yl)benzoic acid](/img/structure/B12619486.png)
![2-[(2,2-Dimethylpropyl)sulfanyl]pyridine-3-carbaldehyde](/img/structure/B12619493.png)
![2-Nitro-4-phenoxy-5-[(pyridin-4-yl)sulfanyl]aniline](/img/structure/B12619499.png)
